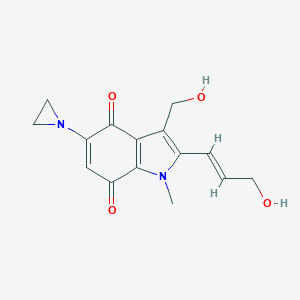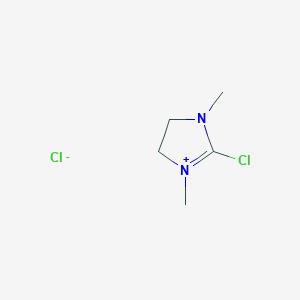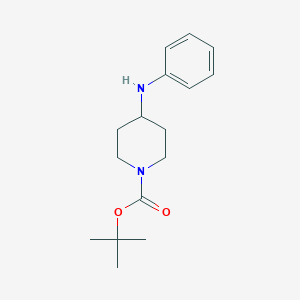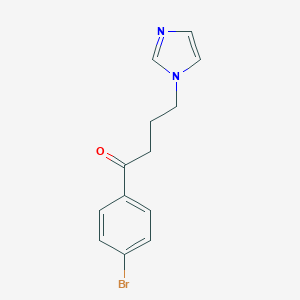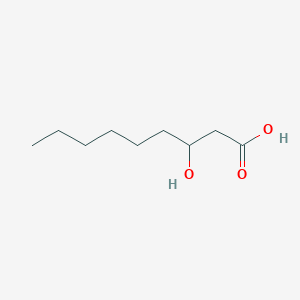
3-羟基壬酸
描述
3-Hydroxynonanoic acid is an organic compound with the molecular formula C₉H₁₈O₃. It is a medium-chain hydroxy acid characterized by the presence of both a hydroxyl group and a carboxyl group. This compound is typically a colorless to pale yellow liquid with a distinct odor. It is used as a key intermediate in various chemical syntheses and has significant applications in the fields of chemistry, biology, and industry .
科学研究应用
3-Hydroxynonanoic acid has a wide range of applications in scientific research:
作用机制
Target of Action
3-Hydroxynonanoic acid is a medium-chain hydroxy fatty acid characterized by a hydroxyl group on the third carbon of a nonanoic acid backbone . This compound has been found to have cytotoxic activity, particularly against cancer cells . The primary targets of 3-Hydroxynonanoic acid are these cancer cells, where it exerts its cytotoxic effects.
Mode of Action
It is known that the compound interacts with cancer cells, leading to cytotoxic effects . The hydroxyl group on the third carbon of the nonanoic acid backbone enhances its reactivity and polarity compared to non-hydroxylated fatty acids , which may contribute to its interaction with its targets.
Biochemical Pathways
It is known that the compound is involved in various chemical and biochemical procedures
Result of Action
The primary result of the action of 3-Hydroxynonanoic acid is its cytotoxic effect on cancer cells . Among the synthesized derivatives of 3-Hydroxynonanoic acid, the best cytotoxic effect was observed for hydroxamic acid derived from 3-Hydroxynonanoic acid against HeLa cells .
Action Environment
The action, efficacy, and stability of 3-Hydroxynonanoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity and polarity, which are enhanced by the presence of a hydroxyl group on the third carbon of the nonanoic acid backbone , may be affected by factors such as pH and temperature
准备方法
Synthetic Routes and Reaction Conditions: 3-Hydroxynonanoic acid can be synthesized through several methods:
Ozonolysis and Oxidation: One effective method involves the ozonolysis and subsequent oxidation of methyl ricinoleate or castor oil.
Hydrolysis of Nonanoic Acid Derivatives: Another method involves the hydrolysis of nonanoic acid derivatives, such as nonanoic acid chloride, under acidic or basic conditions to yield 3-hydroxynonanoic acid.
Industrial Production Methods: Industrial production of 3-hydroxynonanoic acid typically involves large-scale ozonolysis and oxidation processes, utilizing castor oil as a primary feedstock. The process is optimized for efficiency and yield, ensuring the production of high-purity 3-hydroxynonanoic acid .
化学反应分析
3-Hydroxynonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid and other oxidation products.
Reduction: The hydroxyl group can be reduced to form nonanoic acid.
Esterification: The carboxyl group can react with alcohols to form esters.
Major Products:
Nonanoic Acid: Formed through oxidation or reduction reactions.
Esters: Formed through esterification reactions with various alcohols.
相似化合物的比较
- 9-Hydroxynonanoic Acid
- 3-Hydroxydecanoic Acid
- Ricinoleic Acid
属性
IUPAC Name |
3-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXARJOYUQNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-39-4 | |
| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70955371 | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40165-87-5, 33796-87-1, 88930-09-0 | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3-hydroxynonanoic acid in material science?
A1: 3-Hydroxynonanoic acid serves as a building block for optically active compounds that exhibit liquid crystal properties, including ferroelectricity. [] The type of liquid crystal phase formed (e.g., smectic A, smectic C) and its transition temperatures depend on the specific structural modifications made to the 3-hydroxynonanoic acid derivative. This control over material properties makes these derivatives promising for applications in displays, sensors, and other liquid crystal-based technologies. []
Q2: Can 3-hydroxynonanoic acid be produced through biosynthesis?
A2: Yes, bacteria like Pseudomonas aeruginosa PA01 can synthesize polyhydroxyalkanoates (PHAs) incorporating 3-hydroxynonanoic acid as a monomer when grown on specific carbon sources like nonanoic acid. [] The yield of PHA and the specific monomer composition are influenced by factors like carbon source, temperature, and the presence of additives. []
Q3: Is it possible to obtain enantiomerically pure (R)-3-hydroxynonanoic acid from biological sources?
A3: Yes, researchers have developed methods to isolate enantiomerically pure (R)-3-hydroxynonanoic acid from PHAs accumulated by Pseudomonas putida GPo1. [] The process involves inducing in vivo depolymerization of PHAs, leading to the secretion of (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, into the extracellular environment. These monomers can then be purified using techniques like acidic precipitation, chromatography, and solvent extraction. []
Q4: What factors influence the production of PHAs with a high 3-hydroxynonanoic acid content?
A4: Research indicates that inhibiting fatty acid β-oxidation can significantly enhance the incorporation of 3-hydroxynonanoic acid into PHAs. [] For instance, using acrylic acid as an inhibitor during the fermentation of Pseudomonas putida KT2440 in a medium containing nonanoic acid and glucose led to a PHA with 93% 3-hydroxynonanoic acid content, compared to 70% without the inhibitor. []
Q5: Are there any studies exploring the biological activity of 3-hydroxynonanoic acid derivatives?
A5: Several research groups have synthesized and investigated the cytotoxic activity of chiral amide derivatives of 3-hydroxynonanoic acid. [, ] These studies highlight the potential of modifying the 3-hydroxynonanoic acid structure to develop new bioactive compounds. [, ] Additionally, research has explored the antimicrobial properties of ricinoleic and 3-hydroxynonanoic acid derivatives. [, ]
Q6: Can 3-hydroxynonanoic acid be obtained through biotransformation of other compounds?
A6: Yes, simultaneous enzyme/whole-cell biotransformation of ricinoleic acid can yield (R)-3-hydroxynonanoic acid, along with 9-hydroxynonanoic acid and 1,9-nonanedioic acid. [] This approach showcases the potential of utilizing biocatalysts to produce 3-hydroxynonanoic acid from renewable feedstocks. []
Q7: Are there any known applications of 3-hydroxynonanoic acid in the pharmaceutical field?
A7: Researchers have explored the use of 3-hydroxynonanoic acid derivatives as potential renin inhibitors. [, ] These studies focused on incorporating 3-hydroxynonanoic acid into pseudodipeptidic units designed to interact with the active site of renin. [, ] While the initial compounds showed limited activity or stability, they provided valuable insights for further structural modifications to improve their efficacy as potential antihypertensive agents. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)




